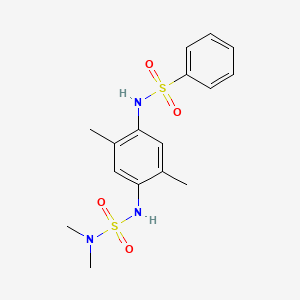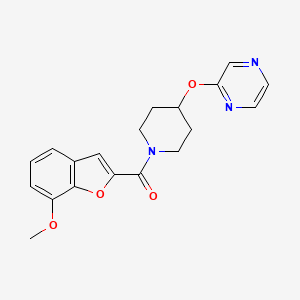![molecular formula C19H19N3O3 B2737390 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 870718-95-9](/img/structure/B2737390.png)
4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of this compound is not found in the available resources.Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving this compound are not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume . The specific physical and chemical properties of this compound are not found in the available resources.Applications De Recherche Scientifique
Antibacterial Activities
The synthesized antipyrine derivatives, including compounds related to the specific chemical structure , have been found to exhibit strong antibacterial activities. Structural characterization through elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffractions has provided insights into their antibacterial efficacy. These compounds show significant promise in combating bacterial infections due to their potent activities against various bacterial strains (Zhang, 2011).
Corrosion Inhibition
Schiff base compounds derived from phenazone and vanillin, closely related to the compound of interest, have demonstrated the ability to significantly inhibit the corrosion of steel in acidic environments. This property is particularly valuable in industrial applications where corrosion resistance is critical. The inhibitory effect is enhanced with increasing concentration of the inhibitor, highlighting its potential as an effective corrosion protective agent (Emregül & Hayvalı, 2006).
Crystal Structure and In Silico Studies
The crystal structures of Schiff bases derived from 4-aminoantipyrine have been thoroughly investigated, providing valuable insights into their structural configurations and potential applications in various scientific fields. These studies contribute to the understanding of the molecular properties and potential pharmacokinetic profiles if developed as drugs, emphasizing their versatility and applicability in different research contexts (Ossai et al., 2020).
Synthesis and Spectroscopic Analysis
The synthesis and detailed spectroscopic analysis of Schiff base ligands related to the queried compound have facilitated a deeper understanding of their tautomeric equilibria and crystal structure. Such investigations are crucial for the development of new materials with potential applications in molecular recognition, sensing technologies, and catalysis (Hayvalı et al., 2010).
Anticoccidial and Antimicrobial Activity
Compounds synthesized from related structures have shown significant anticoccidial and antimicrobial activities. These findings suggest the potential for developing new therapeutic agents against microbial infections and diseases caused by coccidia, a group of protozoan parasites (Georgiadis, 1976).
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-18(20-12-14-9-10-16(23)17(11-14)25-3)19(24)22(21(13)2)15-7-5-4-6-8-15/h4-12,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIERAQXDUEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2737309.png)
![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2737318.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)
![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)
![1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine](/img/structure/B2737322.png)
![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)